2-Bromo-1-(4-nitrophenyl)ethanol
Overview
Description
2-Bromo-1-(4-nitrophenyl)ethanol is an organic compound with the molecular formula C8H8BrNO3 It is characterized by the presence of a bromine atom, a nitro group, and a hydroxyl group attached to an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-1-(4-nitrophenyl)ethanol can be synthesized through several methods. One common approach involves the bromination of 1-(4-nitrophenyl)ethanol. This reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of biocatalysts. For example, recombinant Escherichia coli expressing carbonyl reductase can be used to achieve asymmetric reduction, leading to the formation of the desired compound with high enantiomeric purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(4-nitrophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: 2-Bromo-1-(4-nitrophenyl)ethanone.
Reduction: 2-Bromo-1-(4-aminophenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromo-1-(4-nitrophenyl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and as a substrate for biocatalysis.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(4-nitrophenyl)ethanol depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. The nitro group can participate in electron-withdrawing effects, influencing the reactivity of the compound. The hydroxyl group can form hydrogen bonds, affecting the compound’s solubility and interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(4-aminophenyl)ethanol
- 2-Bromo-1-(4-methylphenyl)ethanol
- 2-Bromo-1-(4-chlorophenyl)ethanol
Uniqueness
2-Bromo-1-(4-nitrophenyl)ethanol is unique due to the presence of both a bromine atom and a nitro group, which confer distinct reactivity patterns. The combination of these functional groups allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-bromo-1-(4-nitrophenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c9-5-8(11)6-1-3-7(4-2-6)10(12)13/h1-4,8,11H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCQQYQFJPLEBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CBr)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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